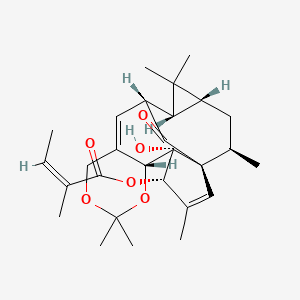

Ingenol-5,20-acetonide-3-O-angelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[(1S,4S,5S,6R,13R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18-,19-,20+,22+,23-,27+,28-/m1/s1 |

InChI Key |

STFFIQHUWFISBB-VJHFNTGZSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C[C@@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (also known as PEP005 or Ingenol Mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in the treatment of actinic keratosis and with potential for broader anti-cancer therapies.[1][2][3] This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological context of this compound, with a focus on the properties and activities of its biologically active counterpart, Ingenol 3-angelate.

Core Properties of this compound

This compound is a derivative of ingenol, a diterpenoid isolated from plants of the Euphorbia genus. The acetonide group serves as a protecting group for the 5- and 20-hydroxyl groups of ingenol, facilitating the regioselective esterification at the 3-position.[2][3]

| Property | Value | Source |

| Molecular Formula | C28H38O6 | [4][5] |

| Molecular Weight | 470.6 g/mol | [4] |

| CAS Number | 87980-68-5 | [4][6] |

| Appearance | Not specified in literature; likely a solid. | |

| Solubility | Soluble in organic solvents like acetone. | [7] |

| Storage | Stock solutions can be stored at -20°C for one month or -80°C for six months. | [6] |

Synthesis and Characterization

The primary role of this compound is as a crucial intermediate in the high-yielding, stereoconservative semi-synthesis of Ingenol 3-angelate from ingenol.[1][2]

Experimental Protocol: Semi-synthesis of Ingenol 3-angelate via this compound

This protocol is based on methodologies developed for the efficient and stereospecific synthesis of Ingenol 3-angelate.[1][2]

Step 1: Protection of Ingenol to form Ingenol-5,20-acetonide

-

Dissolve Ingenol in a suitable aprotic solvent (e.g., acetone, 2,2-dimethoxypropane).

-

Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure Ingenol-5,20-acetonide.

Step 2: Angeloylation to form this compound

-

Dissolve Ingenol-5,20-acetonide in an anhydrous, non-polar solvent (e.g., dichloromethane).

-

Add a suitable base (e.g., pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP)).

-

Cool the reaction mixture to 0°C.

-

Add angelic anhydride (B1165640) or angeloyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Step 3: Deprotection to yield Ingenol 3-angelate

-

Dissolve this compound in a protic solvent (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with a mild base.

-

Remove the solvent under reduced pressure.

-

Purify the final product, Ingenol 3-angelate, by column chromatography or high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

While this compound is primarily a synthetic intermediate, its biological significance lies in its role as a precursor to the highly active Ingenol 3-angelate. The biological activities described below are attributed to Ingenol 3-angelate (PEP005).

Protein Kinase C (PKC) Activation

Ingenol 3-angelate is a potent activator of several PKC isoforms.[8][9] This activation is central to its therapeutic effects.

| PKC Isoform | Ki (nM) |

| PKC-α | 0.3 |

| PKC-β | 0.105 |

| PKC-γ | 0.162 |

| PKC-δ | 0.376 |

| PKC-ε | 0.171 |

Source: MedchemExpress[9]

The activation of PKC isoforms, particularly PKC-δ, initiates a cascade of downstream signaling events.[10]

Anti-tumor Effects

The anti-cancer activity of Ingenol 3-angelate is multi-faceted, involving both direct cytotoxicity and the induction of an inflammatory response.

-

Direct Cytotoxicity: Ingenol 3-angelate induces apoptosis in various cancer cell lines, including melanoma and leukemia cells.[11][12] This is mediated through the activation of PKC-δ and the subsequent modulation of downstream signaling pathways like the Ras/Raf/MAPK and PI3K/AKT pathways.[10]

-

Inflammatory Response: Topical application of Ingenol 3-angelate leads to localized inflammation, characterized by the infiltration of neutrophils.[7][13] This inflammatory response contributes to the clearance of tumor cells.

Experimental Protocol: PKC Activation Assay

This protocol describes a method to assess the activation of PKC by Ingenol 3-angelate in a cellular context.

-

Cell Culture: Culture a suitable cell line (e.g., Colo205 colon cancer cells) in appropriate media and conditions.

-

Treatment: Treat the cells with varying concentrations of Ingenol 3-angelate for a specified time course.

-

Cell Lysis: Harvest the cells and prepare cytosolic and membrane fractions by differential centrifugation.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated forms of PKC isoforms (e.g., PKC-δ).

-

Use a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities to determine the extent of PKC translocation from the cytosol to the membrane, which is indicative of activation.

Conclusion

This compound is a vital molecule in the synthetic pathway to Ingenol 3-angelate, a compound with proven clinical efficacy and significant potential in oncology. While the direct biological activity of the acetonide is not extensively characterized, its role as a precursor to a potent PKC activator makes it a subject of considerable interest for chemists and pharmacologists involved in the development of novel anti-cancer agents. Further research could explore the potential of this compound as a pro-drug, which may offer altered pharmacokinetic and pharmacodynamic properties compared to the final active compound.

References

- 1. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The Baran Synthesis of Ingenol [organic-chemistry.org]

- 4. This compound | C28H38O6 | CID 71482499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the interaction of ingenol 3-angelate with protein kinase C [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of Ingenol-5,20-acetonide-3-O-angelate. This compound is a key synthetic intermediate in the preparation of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC) and the active ingredient in the topical medication Picato®, used for the treatment of actinic keratosis.

Chemical Structure and Properties

This compound is a derivative of ingenol, a complex diterpene isolated from the sap of plants of the Euphorbia genus. The core structure of ingenol is a highly strained tetracyclic system. In this derivative, the hydroxyl groups at the C5 and C20 positions are protected as an acetonide, and the C3 hydroxyl group is esterified with angelic acid.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Source |

| Molecular Formula | C28H38O6 | [1][2][3][4] |

| Molecular Weight | 470.60 g/mol | [1][2] |

| CAS Number | 87980-68-5 | [1][2][3][4] |

| IUPAC Name | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate | [1] |

| SMILES | C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C[C@H]3C)COC(O4)(C)C)O)C | [1] |

| InChI | InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28-/m1/s1 | [1] |

| InChIKey | STFFIQHUWFISBB-YCAZZORDSA-N | [1] |

Experimental Protocols

Semisynthesis of Ingenol-3-angelate via this compound

The primary significance of this compound is as a protected intermediate in the efficient and stereoselective synthesis of Ingenol-3-angelate from the natural product ingenol. The protection of the 5- and 20-hydroxyl groups as an acetonide allows for the selective esterification of the 3-hydroxyl group.

Step 1: Protection of Ingenol to form Ingenol-5,20-acetonide

-

Reactants: Ingenol, 2,2-dimethoxypropane (B42991), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Solvent: Anhydrous acetone (B3395972) or a similar aprotic solvent.

-

Procedure: Ingenol is dissolved in the solvent, and 2,2-dimethoxypropane and the acid catalyst are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction is quenched with a mild base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, Ingenol-5,20-acetonide, is purified by column chromatography on silica (B1680970) gel.

Step 2: Angeloylation of Ingenol-5,20-acetonide to yield this compound

-

Reactants: Ingenol-5,20-acetonide, angelic acid (or a more reactive derivative like angelic anhydride (B1165640) or angeloyl chloride), and a coupling agent/base system (e.g., DCC/DMAP or EDC/DMAP).

-

Solvent: Anhydrous dichloromethane (B109758) or a similar aprotic solvent.

-

Procedure: Ingenol-5,20-acetonide is dissolved in the solvent, and the angelic acid derivative and the coupling agents/base are added. The reaction is stirred at room temperature until completion. The stereochemistry of the angelate group is sensitive to isomerization to the tiglate form, so mild reaction conditions are crucial.[5][6]

-

Work-up: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is washed successively with dilute acid, water, and brine. The organic layer is dried and concentrated.

-

Purification: The desired product, this compound, is purified by column chromatography.

Step 3: Deprotection to yield Ingenol-3-angelate

-

Reactants: this compound and an aqueous acid.

-

Solvent: A mixture of a water-miscible organic solvent (e.g., THF or acetone) and dilute aqueous acid (e.g., HCl or acetic acid).

-

Procedure: The protected intermediate is dissolved in the solvent mixture and stirred at room temperature. The progress of the deprotection is monitored by TLC or LC-MS.

-

Work-up: The reaction is neutralized with a base, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

-

Purification: The final product, Ingenol-3-angelate, is purified by chromatography.

The following diagram illustrates the overall synthetic workflow.

Caption: Synthetic workflow from Ingenol to Ingenol-3-angelate.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, its ultimate product, Ingenol-3-angelate, exhibits significant biological activity. Modifications to the hydroxyl groups of ingenol are known to have a substantial impact on its potency.[7]

Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) isoforms, with some selectivity for PKCδ.[8][9] Activation of PKC triggers a cascade of downstream signaling events, leading to a dual mechanism of action against skin lesions:

-

Direct Cytotoxicity: Rapid induction of apoptosis and necrosis in tumor cells.[9][10]

-

Immune Response: Induction of an inflammatory response characterized by the infiltration of neutrophils, which contributes to the clearance of the remaining tumor cells.[9][11]

The activation of PKC by Ingenol-3-angelate can lead to the downregulation of the NF-κB-Cox2 signaling pathway, which is often dysregulated in cancer cells and contributes to inflammation and cell survival.[12]

The signaling pathway initiated by Ingenol-3-angelate is depicted below.

Caption: Simplified signaling pathway of Ingenol-3-angelate.

Conclusion

This compound is a crucial, non-natural intermediate that enables the efficient and stereospecific synthesis of the clinically relevant compound, Ingenol-3-angelate. While not biologically active in the same manner as its deprotected counterpart, its role in the synthetic pathway is of high importance for the production of this potent anti-cancer agent. Understanding the chemistry of this intermediate is vital for researchers and professionals involved in the development and manufacturing of ingenol-based therapeutics.

References

- 1. This compound | C28H38O6 | CID 71482499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. The skin cancer chemotherapeutic agent ingenol-3-angelate (PEP005) is a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: From Natural Precursors to a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate, a crucial intermediate in the semi-synthesis of the potent protein kinase C (PKC) activator, Ingenol-3-angelate (also known as ingenol (B1671944) mebutate). While not a primary natural product itself, its precursor, ingenol, is derived from plant sources. This document details the natural origins of ingenol, protocols for its isolation, its chemical modification to the target acetonide angelate, and the biological signaling pathways associated with its derivatives.

Natural Source of the Ingenol Core

This compound is a semi-synthetic compound, with its parent molecule, ingenol, being a tetracyclic diterpenoid naturally found in various species of the Euphorbia genus (spurges). The latex of these plants is a rich source of a diverse range of diterpenoid esters.

Euphorbia peplus and Euphorbia lathyris are two of the most significant species for the isolation of ingenol and its esters. While E. peplus is a natural source of Ingenol-3-angelate, the concentration is often low, making large-scale extraction challenging[1][2]. Consequently, E. lathyris seeds have become a preferred source for obtaining the ingenol backbone, which can then be used in semi-synthetic processes[3].

Quantitative Data: Ingenol Content in Euphorbia Species

The concentration of ingenol varies significantly between different Euphorbia species and even different parts of the plant. The following table summarizes the reported yields of ingenol from various sources.

| Plant Species | Plant Part | Yield of Ingenol (mg/kg of dry weight) |

| Euphorbia myrsinites | Lower leafless stems | 547[3][4] |

| Euphorbia lathyris | Seeds | ~100-275[2][3] |

| Euphorbia peplus | Aerial tissue | 1.1 (as Ingenol-3-angelate)[1][2] |

Biosynthesis of the Ingenol Core in Euphorbia

The biosynthesis of the ingenol core in Euphorbia species is a complex process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). A key committed step is the cyclization of GGPP to casbene (B1241624), catalyzed by casbene synthase. Through a series of oxidations and intramolecular cyclizations, the intricate ingenane (B1209409) skeleton is formed. The proposed biosynthetic pathway involves several cytochrome P450 enzymes and other uncharacterized proteins that lead to the formation of the core ingenol structure[5][6][7][8].

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovering biosynthetic pathways for medicinal diterpenoids from Euphorbiaceae family - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- 7. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Isolation of Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate has emerged as a pivotal intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) mebutate or PEP005), a potent diterpenoid ester approved for the topical treatment of actinic keratosis. The discovery of this acetonide derivative is intrinsically linked to the development of a scalable and efficient synthetic route to Ingenol-3-angelate, a compound naturally found in the sap of plants from the Euphorbia genus, particularly Euphorbia peplus. Due to the low natural abundance of Ingenol-3-angelate, semi-synthesis from a more readily available precursor, ingenol, has become the preferred method of production. This guide provides an in-depth overview of the discovery, isolation of its precursor, and the chemical synthesis of this compound, along with relevant experimental protocols and data.

Discovery and Context

The "discovery" of this compound is not that of a naturally occurring compound, but rather a strategic chemical innovation. It was developed as a key protected intermediate to facilitate the regioselective angeloylation of the C3 hydroxyl group of ingenol. The primary challenge in the semi-synthesis of Ingenol-3-angelate is the presence of multiple hydroxyl groups on the ingenol backbone (at C3, C5, and C20) with similar reactivities. The synthesis of the 5,20-acetonide derivative temporarily protects the C5 and C20 hydroxyl groups, allowing for the specific esterification of the C3 hydroxyl with angelic acid. This approach significantly improves the yield and purity of the final product, Ingenol-3-angelate.

Isolation of the Precursor: Ingenol from Euphorbia lathyris

The starting material for the synthesis of this compound is ingenol, which is isolated from the seeds of Euphorbia lathyris (caper spurge). The following is a detailed protocol for its isolation.

Experimental Protocol: Isolation of Ingenol

Source Material: Milled seeds of Euphorbia lathyris.

Step 1: Extraction

-

The milled seeds are subjected to exhaustive extraction with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude oily residue.

Step 2: Defatting

-

The crude extract is partitioned between a polar solvent (e.g., methanol/water mixture) and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to remove the bulk of the lipids.

-

The polar layer, containing the diterpenoid esters, is collected and concentrated.

Step 3: Hydrolysis of Ingenol Esters

-

The defatted extract, rich in ingenol esters, is subjected to basic hydrolysis to cleave the ester groups and yield the parent ingenol.

-

This is typically achieved by treating the extract with a solution of sodium methoxide (B1231860) in methanol or potassium hydroxide (B78521) in methanol.

-

The reaction is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC).

Step 4: Purification of Ingenol

-

After hydrolysis, the reaction mixture is neutralized and the solvent is evaporated.

-

The residue is then subjected to a series of chromatographic separations.

-

Initial purification is often performed by silica (B1680970) gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate).

-

Further purification to obtain high-purity ingenol may involve additional chromatographic steps, such as preparative HPLC.

Logical Workflow for Ingenol Isolation

Caption: Workflow for the isolation of ingenol from Euphorbia lathyris seeds.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the isolated ingenol.

Experimental Protocol: Synthesis

Step 1: Formation of Ingenol-5,20-acetonide

-

Ingenol is dissolved in anhydrous acetone.

-

A catalytic amount of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), is added to the solution.

-

The reaction mixture is stirred at room temperature for approximately 12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified by gravity column chromatography on silica gel to yield Ingenol-5,20-acetonide.

Step 2: Angeloylation of Ingenol-5,20-acetonide

-

Ingenol-5,20-acetonide is dissolved in an anhydrous aprotic solvent, such as toluene (B28343) or dichloromethane.

-

Angelic acid (1.5 equivalents) and a coupling agent/base, such as 4-dimethylaminopyridine (B28879) (DMAP, 1.5 equivalents), are added to the solution.

-

The reaction mixture is stirred at room temperature for approximately 2 hours.

-

The reaction is monitored by TLC for the consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.

-

The crude product is purified by silica gel column chromatography (e.g., using a petroleum ether:ethyl acetate (B1210297) gradient) to afford this compound.

Synthetic Workflow

Caption: Synthetic pathway to this compound from ingenol.

Quantitative Data

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Ingenol | C₂₀H₂₈O₅ | 348.43 |

| Ingenol-5,20-acetonide | C₂₃H₃₂O₅ | 388.50 |

| Ingenol-3-angelate | C₂₅H₃₄O₆ | 430.53 |

| This compound | C₂₈H₃₈O₆ | 470.60 |

Table 2: Spectroscopic Data for Ingenol-3-angelate (PEP005)

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 6.15 (q, J=7.1 Hz, 1H) | 209.9 |

| 6.01 (s, 1H) | 173.5 |

| 5.95 (d, J=4.8 Hz, 1H) | 167.9 |

| 4.19 (m, 2H) | 140.2 |

| 4.10 (s, 1H) | 138.6 |

| 3.51 (d, J=5.2 Hz, 1H) | 128.0 |

| 2.29 (m, 1H) | 90.7 |

| 2.02 (d, J=7.1 Hz, 3H) | 83.9 |

| 1.87 (s, 3H) | 80.2 |

| 1.81 (s, 3H) | 77.2 |

| 1.10 (s, 3H) | 58.1 |

| 1.08 (s, 3H) | 46.1 |

| 1.05 (d, J=6.4 Hz, 3H) | 41.8 |

| 0.93 (m, 1H) | 40.2 |

| 0.72 (m, 1H) | 32.1 |

| 27.8 | |

| 26.9 | |

| 23.2 | |

| 22.8 | |

| 20.8 | |

| 17.9 | |

| 16.0 | |

| 15.9 |

Note: The spectroscopic data for Ingenol-3-angelate is provided as a reference for the ingenane (B1209409) core structure.

Biological Context: Signaling Pathway of the Active Form

This compound is a pro-drug that is converted to the active form, Ingenol-3-angelate, upon deprotection. Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) isoforms. Activation of PKC triggers a cascade of downstream signaling events leading to localized cell death (necrosis) and an inflammatory response, which contributes to the clearance of actinic keratosis lesions.

Protein Kinase C (PKC) Activation Pathway

Caption: Simplified signaling pathway of Ingenol-3-angelate via PKC activation.

Conclusion

This compound represents a critical synthetic intermediate that has enabled the efficient production of the valuable therapeutic agent, Ingenol-3-angelate. Its "discovery" is a testament to the power of strategic synthetic design in overcoming challenges in natural product chemistry. The methodologies outlined in this guide for the isolation of its precursor and its subsequent synthesis provide a comprehensive overview for researchers in the field of drug discovery and development. Further research into the biological activities of related ingenol derivatives continues to be an active area of investigation.

Ingenol-5,20-acetonide-3-O-angelate mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Ingenol-5,20-acetonide-3-O-angelate

Disclaimer: Limited direct research is available for this compound. The following information is primarily based on studies of its close structural analog, Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), and is extrapolated to this compound.

Executive Summary

This compound is a diterpenoid ester belonging to the ingenane (B1209409) family, compounds known for their potent biological activities. Its mechanism of action is centered on the modulation of key cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) isoforms. This activation triggers a cascade of downstream events, including the stimulation of the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathway and the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT survival pathway. The culmination of these signaling alterations is the induction of apoptosis (programmed cell death) in target cells, making it a compound of significant interest for therapeutic applications, particularly in oncology.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of ingenol esters is the Protein Kinase C (PKC) family of serine/threonine kinases. These enzymes are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

Ingenol-3-angelate binds to the C1 domain of PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG). This binding event recruits PKC to the cell membrane, leading to its activation. While it is a broad activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes, its pro-apoptotic effects are significantly mediated through the activation of PKCδ.[1] Upon activation by PEP005, PKCδ translocates from the cytoplasm to various cellular compartments, including the plasma membrane, nuclear membrane, and mitochondria, to initiate downstream signaling.

Key Signaling Pathways

The activation of PKC by this compound initiates a dual signaling cascade that ultimately favors apoptosis.

Activation of the Ras/Raf/MAPK Pathway

The MAPK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Activation of PKC leads to the stimulation of this pathway.

-

PKC-Mediated Activation: Activated PKCδ can directly or indirectly activate Ras, a small GTPase that initiates the MAPK cascade.

-

Downstream Phosphorylation: This leads to the sequential phosphorylation and activation of Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).

-

Cellular Outcomes: The sustained activation of the ERK pathway by ingenol esters can paradoxically lead to cell cycle arrest and apoptosis in certain cellular contexts.[2] Specifically, increased phosphorylation of PKCdelta, Raf1, extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun NH(2)-terminal kinase (JNK), and p38 MAPK has been observed following treatment with PEP005.[3]

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is a major survival pathway that promotes cell growth and inhibits apoptosis. Ingenol esters have been shown to suppress this pathway.

-

PKC-Mediated Inhibition: The precise mechanism of inhibition can be multifaceted. Activated PKC isoforms can interfere with the components of the PI3K/AKT pathway.

-

Reduced AKT Phosphorylation: Treatment with PEP005 has been shown to reduce the levels of the phosphorylated (active) form of AKT/protein kinase B.[3] This inhibition can be a result of increased activity of phosphatases like PTEN, which antagonizes PI3K signaling.

-

Promotion of Apoptosis: By inhibiting this key survival pathway, ingenol esters lower the threshold for apoptosis induction.

Quantitative Data

The following table summarizes the binding affinities of Ingenol-3-angelate to various PKC isoforms. This data provides insight into the compound's interaction with its primary targets.

| PKC Isoform | Binding Affinity (Ki, nM) |

| PKCα | 0.10 ± 0.01 |

| PKCβ | 0.13 ± 0.02 |

| PKCγ | 0.11 ± 0.01 |

| PKCδ | 0.29 ± 0.03 |

| PKCε | 0.08 ± 0.01 |

Data extracted from studies on Ingenol-3-angelate and presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ingenol esters.

Western Blotting for Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following treatment with this compound.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate target cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol is used to quantify the extent of apoptosis induced by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the Western blot protocol.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Conclusion

The mechanism of action of this compound, inferred from its close analog Ingenol-3-angelate, is characterized by its potent activation of PKC isoforms. This leads to a dual effect on key signaling pathways: the activation of the pro-apoptotic MAPK cascade and the inhibition of the pro-survival PI3K/AKT pathway. This orchestrated modulation of cellular signaling makes it a compelling candidate for further investigation and development as a therapeutic agent, particularly in the context of diseases characterized by aberrant cell proliferation and survival. Further studies are warranted to delineate the specific quantitative effects and detailed molecular interactions of this compound itself.

References

- 1. mdpi.com [mdpi.com]

- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protein Kinase C Activity of Ingenol 3-Angelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Ingenol (B1671944) 3-angelate (I3A), also known as PEP005, and Protein Kinase C (PKC). While the specific compound Ingenol-5,20-acetonide-3-O-angelate is not extensively characterized in publicly available literature, I3A is a closely related and well-studied ingenol ester. This document will focus on the known PKC-related activities of I3A, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Quantitative Data: Binding Affinities of Ingenol 3-Angelate for PKC Isoforms

Ingenol 3-angelate is a potent activator of classical and novel PKC isoforms.[1] Its interaction with the C1 domain of PKC mimics that of the endogenous ligand, diacylglycerol (DAG), leading to the activation of these kinases.[2] The binding affinities of I3A for various PKC isoforms have been determined, and the inhibition constant (Ki) values are summarized in the table below. It is important to note that while I3A binds with high affinity to several PKC isoforms, there is little in vitro selectivity observed under certain assay conditions.[2]

| PKC Isoform | Ki (nM) | Reference |

| PKCα | 0.30 ± 0.02 | [3] |

| PKCβ | 0.105 ± 0.019 | [3] |

| PKCγ | 0.162 ± 0.004 | [3] |

| PKCδ | 0.376 ± 0.041 | [3] |

| PKCε | 0.171 ± 0.015 | [3] |

Experimental Protocols

Characterizing the activity of compounds like Ingenol 3-angelate on PKC requires robust and reliable in vitro kinase assays. Below are detailed methodologies for both traditional radioactive and modern non-radioactive (fluorescence-based) PKC activity assays.

In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)

This protocol describes a method to measure the phosphotransferase activity of PKC by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.

Materials and Reagents:

-

Purified PKC isoforms

-

Ingenol 3-angelate (or other test compounds)

-

PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.02 mg/mL diacylglycerol)

-

[γ-³²P]ATP

-

ATP solution

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, PKC substrate, and the desired concentration of Ingenol 3-angelate or control vehicle.

-

Add PKC enzyme: Add the purified PKC isoform to the reaction mixture and pre-incubate for 5-10 minutes at 30°C.

-

Initiate the kinase reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction tube.

-

Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper: Wash the P81 paper multiple times with the stopping solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify phosphorylation: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data analysis: Determine the specific activity of the PKC in the presence and absence of the test compound and calculate the percent activation or inhibition.

In Vitro Protein Kinase C (PKC) Activity Assay (Non-Radioactive, Fluorescence-Based)

This protocol outlines a safer, high-throughput alternative to the radioactive assay, using fluorescence to detect substrate phosphorylation.

Materials and Reagents:

-

Purified PKC isoforms

-

Ingenol 3-angelate (or other test compounds)

-

Fluorescently labeled PKC substrate peptide

-

Assay buffer (similar to the radioactive assay)

-

ATP solution

-

Phospho-specific antibody conjugated to a fluorescent probe or a system to separate phosphorylated and non-phosphorylated substrates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare the reaction mixture: In a multi-well plate, add the assay buffer, fluorescently labeled PKC substrate, and serial dilutions of Ingenol 3-angelate or control.

-

Add PKC enzyme: Add the purified PKC isoform to each well.

-

Initiate the kinase reaction: Start the reaction by adding ATP to each well.

-

Incubate: Incubate the plate at 30°C for the optimized reaction time.

-

Stop the reaction: Terminate the reaction by adding a stopping solution containing a chelating agent like EDTA.

-

Detect phosphorylation: Add the phospho-specific antibody or perform a separation step. The binding of the antibody to the phosphorylated substrate can be detected by changes in fluorescence polarization, FRET, or fluorescence intensity.

-

Measure fluorescence: Read the plate using a plate reader at the appropriate excitation and emission wavelengths.

-

Data analysis: Plot the fluorescence signal against the concentration of Ingenol 3-angelate to determine the EC50 for PKC activation or IC50 for inhibition.

Signaling Pathways and Experimental Workflows

Ingenol 3-angelate's activation of PKC triggers a cascade of downstream signaling events that are crucial for its biological effects, including pro-apoptotic and pro-inflammatory responses.

PKC-Mediated NF-κB Signaling Pathway

Activation of PKC by Ingenol 3-angelate can lead to the phosphorylation and subsequent degradation of IκB proteins. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[4]

PKC-NF-κB Signaling Pathway

PKC-Mediated Ras/Raf/MAPK Signaling Pathway

Ingenol 3-angelate-induced PKC activation can also modulate the Ras/Raf/MAPK pathway. This can lead to the phosphorylation and activation of downstream kinases like ERK, JNK, and p38, ultimately influencing cellular processes such as proliferation, differentiation, and apoptosis.[5]

PKC-Ras/Raf/MAPK Signaling

Experimental Workflow for PKC Activity Assessment

The general workflow for determining the effect of a compound on PKC activity involves several key steps, from compound preparation to data analysis.

PKC Activity Assay Workflow

References

- 1. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Unveiling the Therapeutic Potential of Ingenol-5,20-acetonide-3-O-angelate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate, a derivative of the diterpenoid ingenol (B1671944), has emerged as a compound of significant interest in the field of oncology and dermatology. This technical guide provides a comprehensive overview of its core therapeutic targets, mechanism of action, and the experimental methodologies used to elucidate its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Ingenol mebutate (also known as PEP005), a closely related ingenol ester, has been the subject of extensive research and provides significant insights into the therapeutic potential of this class of compounds. The primary mechanism of action of ingenol mebutate involves a dual activity: direct cytotoxicity towards tumor cells and the induction of a localized inflammatory response that contributes to tumor clearance.[1]

Core Therapeutic Target: Protein Kinase C (PKC)

The principal molecular target of ingenol mebutate is the Protein Kinase C (PKC) family of serine/threonine kinases.[2] PKC isoforms play a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Ingenol mebutate acts as a potent activator of several PKC isoforms, with a particular emphasis on the novel PKC delta (PKCδ) and classical PKC alpha (PKCα).[3]

Activation of PKCδ by ingenol mebutate is a key event in its pro-apoptotic and anti-proliferative effects in cancer cells.[3][4] This activation is associated with the translocation of PKCδ from the cytosol to various cellular compartments, including the nucleus and mitochondria, initiating downstream signaling cascades that lead to cell death.[3]

Signaling Pathways and Downstream Effects

The activation of PKC by this compound triggers a cascade of downstream signaling events, primarily involving the mitogen-activated protein kinase (MAPK) pathway.

PKC/MEK/ERK Signaling Axis

A central signaling pathway activated by ingenol mebutate is the PKC/MEK/ERK pathway.[5] Activation of PKC leads to the phosphorylation and activation of MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).[5] While the activation of the MEK/ERK pathway is often associated with cell proliferation, in the context of ingenol mebutate treatment, its sustained activation contributes to reduced cell viability and proliferation.[5]

Induction of Inflammatory Response and Immune Cell Recruitment

Beyond its direct cytotoxic effects, ingenol mebutate orchestrates a robust local inflammatory response, which is critical for its therapeutic efficacy. This is characterized by the release of pro-inflammatory cytokines and chemokines and the recruitment of immune cells, particularly neutrophils, to the site of application.[6]

The activation of endothelial cells by ingenol mebutate leads to the upregulation of adhesion molecules, facilitating the adhesion and transmigration of neutrophils into the treated tissue.[6] These recruited neutrophils contribute to the elimination of residual tumor cells.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the cytotoxic and immunomodulatory effects of ingenol mebutate.

| Cell Line | Cancer Type | IC50 Value (nM) | Reference |

| HH | Cutaneous T-Cell Lymphoma | 50 | [4] |

| HuT-78 | Cutaneous T-Cell Lymphoma | 50 | [4] |

| HSC-5 | Squamous Cell Carcinoma | 200,000-300,000 | [7] |

| HeLa | Cervical Carcinoma | 200,000-300,000 | [7] |

| Table 1: Cytotoxicity of Ingenol Mebutate in Various Cancer Cell Lines |

| Gene | Cell Type | Treatment | Fold Change in Expression | Reference |

| IL1R2 | Primary Keratinocytes, SCC cells | 100 nM Ingenol Mebutate for 24 hours | Upregulated | [5] |

| IL13RA2 | Primary Keratinocytes, SCC cells | 100 nM Ingenol Mebutate for 24 hours | Upregulated | [5] |

| CXCL8 | Human Epithelial Keratinocytes (HEK) | 10-7 M Ingenol Mebutate | Significantly induced | [8] |

| CCL2 | Human Epithelial Keratinocytes (HEK) | 10-7 M Ingenol Mebutate | Significantly induced | [8] |

| Table 2: Upregulation of Gene Expression by Ingenol Mebutate |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to investigate the therapeutic targets of ingenol mebutate.

In Vitro Protein Kinase C (PKC) Activation Assay

This assay measures the ability of a compound to activate PKC isoforms.

Protocol Summary:

-

Reaction Setup: A reaction mixture containing a purified PKC isoform, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP) in a kinase buffer is prepared.

-

Compound Addition: Ingenol mebutate or a vehicle control is added to the reaction mixture.

-

Incubation: The reaction is incubated at 30°C for a defined period to allow for substrate phosphorylation.

-

Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of phosphorylation is quantified, typically by scintillation counting or autoradiography.

Western Blotting for ERK Phosphorylation

This technique is used to detect the activation of the ERK signaling pathway.

Protocol Summary:

-

Cell Treatment: Cells are treated with ingenol mebutate at various concentrations and for different durations.

-

Protein Extraction: Total protein is extracted from the treated cells.

-

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a primary antibody for total ERK (as a loading control).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme or fluorophore, and the protein bands are visualized and quantified using an imaging system.

Neutrophil Adhesion Assay

This assay quantifies the adhesion of neutrophils to endothelial cells, a key step in the inflammatory response.

Protocol Summary:

-

Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cells are cultured to form a confluent monolayer in a multi-well plate.

-

Treatment: The endothelial cell monolayer is treated with ingenol mebutate or a control substance for a specified time.

-

Neutrophil Isolation and Labeling: Neutrophils are isolated from fresh human blood and labeled with a fluorescent dye (e.g., calcein-AM).

-

Co-culture: The labeled neutrophils are added to the treated endothelial cell monolayer and incubated to allow for adhesion.

-

Washing and Quantification: Non-adherent neutrophils are removed by washing, and the number of adherent neutrophils is quantified by measuring the fluorescence intensity in each well.

Conclusion

This compound and its analogs represent a promising class of therapeutic agents with a unique dual mechanism of action. Their ability to directly induce tumor cell death through the activation of PKCδ and to orchestrate a potent anti-tumor immune response underscores their therapeutic potential. The information and protocols provided in this technical guide offer a solid foundation for further research and development of these compounds for the treatment of various cancers and other diseases. A thorough understanding of their molecular targets and signaling pathways is paramount for optimizing their clinical application and developing next-generation therapies.

References

- 1. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Immunothrombotic Mechanisms Induced by Ingenol Mebutate Lead to Rapid Necrosis and Clearance of Anogenital Warts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 8. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate and its Biologically Active Derivative, Ingenol-3-angelate (PEP005)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of the potent Protein Kinase C (PKC) activator, Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate). While this compound itself is not the primary biologically active molecule, its role in providing a stereoselective route to Ingenol-3-angelate is of significant interest to medicinal chemists and pharmacologists. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of Ingenol-3-angelate, with a focus on its interaction with PKC and downstream signaling pathways. The clinical relevance of Ingenol-3-angelate, particularly in dermatology, is also discussed.

Chemical Properties

| Property | Value |

| IUPAC Name | [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate |

| Molecular Formula | C28H38O6 |

| Molecular Weight | 470.6 g/mol |

| CAS Number | 87980-68-5 |

Quantitative Biological Data for Ingenol-3-angelate (PEP005)

The biological activity of Ingenol-3-angelate (PEP005) has been extensively studied, revealing its potent modulation of Protein Kinase C (PKC) isoforms and its cytotoxic effects on various cancer cell lines.

Table 1: Protein Kinase C (PKC) Isoform Binding Affinity (Ki)

| PKC Isoform | Ki (nM) | Reference |

| PKC-α | 0.3 | [1] |

| PKC-β | 0.105 | [1] |

| PKC-γ | 0.162 | [1] |

| PKC-δ | 0.376 | [1] |

| PKC-ε | 0.171 | [1] |

Table 2: In Vitro Cytotoxicity (IC50) of Ingenol-3-angelate (PEP005)

| Cell Line | Cancer Type | IC50 | Reference |

| WEHI-231 | B-cell lymphoma | 1.41 ± 0.255 nM | [1] |

| HOP-92 | Non-small cell lung cancer | 3.24 ± 2.01 nM | [1] |

| Colo205 | Colorectal adenocarcinoma | 11.9 ± 1.307 nM | [1] |

| A2058 | Melanoma | ~38 µM | [2] |

| HT144 | Melanoma | ~46 µM | [2] |

| A549 | Lung carcinoma | > 50 µM | [1] |

| HepG2 | Hepatocellular carcinoma | > 50 µM | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Semi-synthesis of Ingenol-3-angelate via this compound

A high-yielding method for the preparation of Ingenol-3-angelate (PEP005) proceeds through the corresponding 5,20-acetonide intermediate to prevent isomerization of the angelate moiety.[1][3][4]

Step 1: Protection of Ingenol

-

Dissolve ingenol in a suitable solvent (e.g., acetone).

-

Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature until the formation of ingenol-5,20-acetonide is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction and purify the product by column chromatography.

Step 2: Angeloylation

-

Dissolve ingenol-5,20-acetonide in an appropriate solvent (e.g., toluene).

-

Add angelic anhydride (B1165640) and a non-nucleophilic base (e.g., 2,6-lutidine).

-

Heat the reaction mixture and monitor for the formation of this compound by TLC.

-

Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate, and purify the product by column chromatography.

Step 3: Deprotection

-

Dissolve this compound in a protic solvent (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction and purify the final product, Ingenol-3-angelate, by column chromatography.

Semi-synthesis workflow of Ingenol-3-angelate.

MTT Cell Viability Assay

This protocol is adapted for adherent cancer cell lines to determine the IC50 values of Ingenol-3-angelate.[2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of Ingenol-3-angelate (e.g., from 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for PKC Activation and Downstream Signaling

This protocol is used to assess the phosphorylation status of PKC and downstream signaling proteins.

-

Cell Lysis: Treat cells with Ingenol-3-angelate for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PKC isoforms (e.g., PKCδ), ERK, Akt, etc., overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protein Kinase C (PKC) Binding Assay

This competitive binding assay using [3H]phorbol 12,13-dibutyrate ([3H]PDBu) is employed to determine the binding affinity (Ki) of Ingenol-3-angelate to PKC isoforms.[5]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified PKC isoform, phosphatidylserine, and EGTA in a suitable buffer.

-

Competition: Add increasing concentrations of Ingenol-3-angelate and a fixed concentration of [3H]PDBu to the reaction mixture.

-

Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the bound [3H]PDBu from the free form using a filtration method (e.g., glass fiber filters).

-

Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value by analyzing the competition binding data using non-linear regression analysis.

Mechanism of Action and Signaling Pathways

Ingenol-3-angelate (PEP005) is a potent activator of a broad range of classical and novel PKC isoforms.[6][7] Its primary pro-apoptotic effects in cancer cells are mediated through the activation of PKCδ.[8][9]

Upon activation by Ingenol-3-angelate, PKCδ translocates from the cytoplasm to various cellular compartments, including the nucleus and mitochondria.[8] This activation triggers downstream signaling cascades, leading to both pro-apoptotic and pro-inflammatory responses.

Pro-Apoptotic Signaling

The activation of PKCδ by Ingenol-3-angelate leads to the induction of apoptosis through multiple pathways:

-

Ras/Raf/MAPK Pathway Activation: Ingenol-3-angelate treatment results in the phosphorylation and activation of components of the MAPK pathway, including Raf-1, MEK, and ERK.[8][10] This can contribute to cell cycle arrest and apoptosis.

-

PI3K/AKT Pathway Inhibition: The compound has been shown to reduce the levels of phosphorylated (active) Akt, a key survival kinase.[8][10]

-

Caspase Activation: Ingenol-3-angelate induces the activation of caspase-3 and caspase-9, leading to the execution of the apoptotic program.[2][11]

Pro-apoptotic signaling of Ingenol-3-angelate.

Pro-inflammatory and Immune Response

In addition to its direct cytotoxic effects, Ingenol-3-angelate induces an inflammatory response characterized by the release of cytokines and chemokines, leading to the recruitment of neutrophils.[12] This inflammatory infiltrate contributes to the clearance of tumor cells.

Inflammatory response induced by Ingenol-3-angelate.

Clinical Relevance and Applications

Ingenol mebutate gel (Picato®) was approved by the FDA for the topical treatment of actinic keratosis.[4][13][14] Clinical trials have demonstrated its efficacy in clearing actinic keratosis lesions with a short treatment duration.[12][15] The dual mechanism of direct cytotoxicity and induction of an inflammatory response is believed to contribute to its clinical effectiveness.

Conclusion

This compound is a crucial intermediate in the stereoselective semi-synthesis of Ingenol-3-angelate (PEP005), a potent modulator of Protein Kinase C. The extensive research on Ingenol-3-angelate has elucidated its complex mechanism of action, involving the activation of PKCδ and the subsequent modulation of key signaling pathways that regulate cell survival and apoptosis. Its clinical success in treating actinic keratosis highlights the therapeutic potential of targeting PKC signaling. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this class of compounds, offering valuable data and methodologies to support further investigation and development.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]

- 4. dovepress.com [dovepress.com]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Efficacy and safety of ingenol mebutate 0.015% gel after cryosurgery of actinic keratosis: 12-month results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Ingenol Mebutate in the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New developments in the treatment of actinic keratosis: focus on ingenol mebutate gel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical findings using ingenol mebutate gel to treat actinic keratoses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate and its Biologically Active Derivative, Ingenol-3-angelate

These application notes provide detailed experimental protocols for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate and its primary derivative of interest, Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate). The protocols cover the chemical synthesis and purification of Ingenol-3-angelate via the Ingenol-5,20-acetonide intermediate, along with information on its biological activity and associated signaling pathways.

Data Presentation

Table 1: Inhibitory and Binding Constants (Ki) of Ingenol-3-angelate (PEP005) for Protein Kinase C (PKC) Isoforms [1]

| PKC Isoform | Ki (nM) |

| PKC-α | 0.3 |

| PKC-β | 0.105 |

| PKC-γ | 0.162 |

| PKC-δ | 0.376 |

| PKC-ε | 0.171 |

Table 2: Half-maximal Effective Concentration (EC50) of Ingenol-3-angelate (PEP005) for PKC Isoforms in Different Cell Lines [1]

| Cell Line | PKC Isoform | EC50 (nM) |

| WEHI-231 | PKC-α | 13 ± 2.4 |

| PKC-βI | 4.37 ± 0.4 | |

| PKC-βII | 10.5 ± 2.2 | |

| PKC-δ | 38.6 ± 2.9 | |

| PKC-ε | 1.08 ± 0.01 | |

| PKC-μ | 0.9 ± 0.13 | |

| HOP-92 | PKC-α | 198 ± 12.5 |

| PKC-βI | 69.1 ± 8.2 | |

| PKC-ε | 4.6 ± 0.4 | |

| PKC-μ | 1 | |

| Colo-205 | PKC-α | 635 ± 245 |

| PKC-βI | 146 ± 35 | |

| PKC-δ | 4.7 ± 0.7 | |

| PKC-ε | 1.1 ± 0.5 | |

| PKC-μ | 30 |

Table 3: Half-maximal Inhibitory Concentration (IC50) of Ingenol-3-angelate (PEP005) in Cancer Cell Lines [1]

| Cell Line | IC50 (nM) |

| WEHI-231 | 1.41 ± 0.255 |

| HOP-92 | 3.24 ± 2.01 |

| Colo-205 | 11.9 ± 1.307 |

Experimental Protocols

Protocol 1: Synthesis of Ingenol-5,20-acetonide

This protocol describes the synthesis of the intermediate compound, Ingenol-5,20-acetonide, from Ingenol.[2]

Materials:

-

Ingenol

-

Acetone

-

Pyridinium (B92312) p-toluenesulfonate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve 100 mg (0.29 mmol) of ingenol in 5 ml of acetone.

-

Add 50 mg of pyridinium p-toluenesulfonate to the solution.

-

Stir the solution at room temperature for 12 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by gravity column chromatography on silica gel to yield Ingenol-5,20-acetonide.

Protocol 2: Synthesis of Ingenol-3-angelate via this compound

This protocol details the synthesis of Ingenol-3-angelate from Ingenol-5,20-acetonide.[2] The initial product of this reaction is this compound, which is then deprotected to yield the final product.

Materials:

-

Ingenol-5,20-acetonide

-

Angelic acid

-

4-Dimethylaminopyridine (DMAP)

-

Toluene

-

Celite

-

Silica gel for column chromatography

-

Solvents for chromatography (petroleum ether:EtOAc 85:15)

-

Standard laboratory glassware and equipment

Procedure:

-

Prepare a solution of 100 mg (0.26 mmol) of ingenol-5,20-acetonide, 39 mg (0.39 mmol, 1.5 mol. equiv.) of angelic acid, and 48 mg (0.39 mmol, 1.5 mol. equiv.) of DMAP in 4 ml of toluene.

-

Stir the solution at room temperature for 2 hours.

-

Filter the reaction mixture through a bed of celite and evaporate the solvent.

-

The resulting material, which is primarily this compound, is then subjected to deprotection of the acetonide group (e.g., by acidic hydrolysis) to yield ingenol-3-angelate. Note: The referenced patent focuses on the synthesis of the final ingenol-3-angelate and implies the deprotection step.

-

Purify the final residue by silica gel gravity column chromatography using a mobile phase of petroleum ether:EtOAc (85:15) to obtain ingenol-3-angelate with a purity of >99%.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Ingenol-3-angelate (PEP005)

Ingenol-3-angelate is a potent modulator of Protein Kinase C (PKC) isoforms.[3][4][5] Its activation of PKC leads to the downstream regulation of multiple signaling cascades, including the activation of the Ras/Raf/MAPK pathway and the inhibition of the PI3K/AKT pathway, ultimately leading to apoptosis in cancer cells.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. data.epo.org [data.epo.org]

- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ingenol Mebutate | C25H34O6 | CID 6918670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-ingenol angelate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944) mebutate (PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1] Like its parent compound, this acetonide derivative is a valuable tool for in vitro studies investigating PKC-mediated signaling pathways and their role in various cellular processes, including apoptosis, cell cycle arrest, and viral latency reactivation.[2] These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on cancer cell lines and models of HIV latency.

Mechanism of Action

This compound functions as a diacylglycerol (DAG) analog, binding to and activating classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. This activation triggers the translocation of PKC isoforms from the cytoplasm to various cellular membranes, initiating a cascade of downstream signaling events.[3] Key pathways activated include the NF-κB and MAPK (ERK, JNK, p38) pathways, which play critical roles in cell survival, proliferation, and apoptosis.[3] In some cancer cell lines, this compound has been shown to induce apoptosis and inhibit proliferation.[4] In the context of HIV, PKC activation leads to the stimulation of the NF-κB pathway, which in turn promotes the transcription of the latent HIV provirus.[1][2]

Applications

-

Cancer Research: Investigation of PKC-mediated apoptosis and cell cycle arrest in various cancer cell lines, including melanoma, leukemia, and colon cancer.[3][4]

-

HIV Latency Research: Reactivation of latent HIV-1 provirus in cell line models and primary T cells.[1][2]

-

Immunology: Studying the effects of PKC activation on T-cell signaling and function.[5]

-

Signal Transduction Research: Elucidating the roles of specific PKC isoforms in various cellular pathways.

Quantitative Data Summary

| Cell Line | Application | Compound | Concentration | Effect | Reference |

| A2058 (Melanoma) | Apoptosis Induction | Ingenol-3-angelate (I3A) | 1 and 5 µM | Inhibition of proliferation (72% and 48% respectively) | [4] |

| HT144 (Melanoma) | Apoptosis Induction | Ingenol-3-angelate (I3A) | 1 and 5 µM | Inhibition of proliferation | [4] |

| A2058 (Melanoma) | Cytotoxicity | Ingenol-3-angelate (I3A) | ~38 µM | IC50 | [4] |

| HT144 (Melanoma) | Cytotoxicity | Ingenol-3-angelate (I3A) | ~46 µM | IC50 | [4] |

| K562 (Leukemia) | Cytotoxicity | 3-O-angeloyl-20-O-acetyl ingenol (AAI) | 0-25 µM | Inhibition of cell proliferation | |

| Melanoma Cell Lines | Apoptosis/Necrosis | Ingenol-3-angelate (PEP005) | 100 µg/mL | Induction of necrosis | [3] |

| Melanoma Cell Lines | Apoptosis Modulation | Ingenol-3-angelate (PEP005) | 1 or 10 µg/mL | Enhancement or inhibition of TRAIL-induced apoptosis | [3] |

| J-Lat A1 (HIV Latency) | HIV Reactivation | Ingenol-3-angelate (PEP005) | Nanomolar levels | Reactivation of latent HIV | [1] |

| Primary CD4+ T cells | HIV Reactivation | Ingenol-3-angelate (PEP005) | Not specified | Induction of full-length HIV transcription | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature.

-

Prepare a stock solution by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.3 mg of the compound (Molecular Weight: 430.5 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest (e.g., A2058 or HT144 melanoma cells)[4]

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[4]

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[4]

-

Carefully aspirate the medium containing MTT from each well.[4]

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

Protocol 4: NF-κB Activation Assay (Western Blot for p65 Nuclear Translocation)

Materials:

-

Cell line of interest

-

This compound

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-